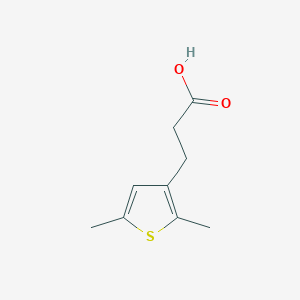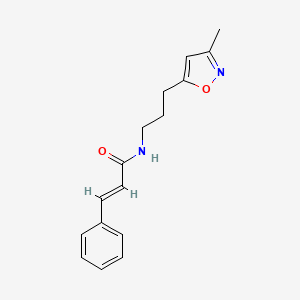
3-(2,5-Dimethylthiophen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is a chemical compound with the CAS Number: 26421-38-5 . It has a molecular weight of 184.26 and its molecular formula is C9H12O2S . The compound is stored at room temperature and it appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 54-59°C . The predicted boiling point is 309.4±37.0 °C and the predicted density is 1.185±0.06 g/cm3 . The pKa is predicted to be around 4 .Aplicaciones Científicas De Investigación
Solar Cell Applications
Organic sensitizers, including compounds structurally related to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. Notably, the cyanoacrylic acid groups in these compounds are coplanar with the thiophene units, indicating strong conjugation that is pivotal for their photovoltaic performance (Kim et al., 2006).
Organic Synthesis and Functionalization
In the realm of organic synthesis, the ortho-functionalization of substituted toluenes has been achieved through reactions involving compounds similar to this compound. This process is tuned by the acidity of reaction conditions, showcasing the compound's versatility in synthetic chemistry (Cai et al., 2007).
Dye-Sensitized Solar Cell Applications
Further extending its application in photovoltaics, derivatives of this compound have been utilized in dye-sensitized solar cells (DSSCs). These derivatives serve as organic sensitizers that improve the monochromatic incident photon-to-current conversion efficiency, thereby enhancing the overall conversion efficiency of DSSCs (Hagberg et al., 2008).
Corrosion Inhibition
Novel amino acid-based corrosion inhibitors, structurally related to this compound, have been synthesized and characterized. These inhibitors exhibit high efficiency in protecting mild steel against corrosion, with one of the inhibitors achieving a maximum inhibition efficiency of 96.08% at a low concentration. This demonstrates the compound's potential in applications requiring corrosion resistance (Srivastava et al., 2017).
Molecular Engineering
The molecular engineering of organic sensitizers for dye-sensitized solar cell applications often involves compounds similar to this compound. These engineered molecules showcase the importance of structural and electronic modifications in achieving high performance in solar energy conversion (D. Hagberg et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXIKBRYFHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2783488.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2783498.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2783500.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)


